molecular formula C6H7FN2O B8518237 5-amino-3-fluoro-1-methylpyridin-2(1H)-one

5-amino-3-fluoro-1-methylpyridin-2(1H)-one

Cat. No. B8518237
M. Wt: 142.13 g/mol
InChI Key: JLYXPRRQRAFXGE-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 5.2 using 3-fluoro-1-methyl-5-nitropyridin-2(1H)-one (Step 14.1). tR: 0.22 min (LC-MS 2); ESI-MS: 143 [M+H]+ (LC-MS 2); Rf=0.25 (CH2Cl2/MeOH 9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>C(Cl)Cl.CO>[NH2:8][C:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(N(C=C(C1)[N+](=O)[O-])C)=O
Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(N(C1)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.